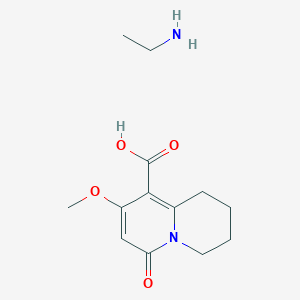

![molecular formula C11H12BrNO B2776402 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile CAS No. 37946-39-7](/img/structure/B2776402.png)

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

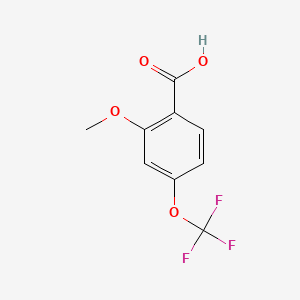

“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a chemical compound with the molecular formula C11H12BrNO and a molecular weight of 254.12 . It is also known as BOPPAN.

Molecular Structure Analysis

The InChI code for “2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is 1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 .Physical And Chemical Properties Analysis

“2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile” is a liquid at room temperature . The boiling point and other physical properties are not specified in the available sources .科学的研究の応用

Synthesis and Characterization in Antimicrobial Studies

2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile and its derivatives have been explored for their potential in synthesizing compounds with antimicrobial properties. For instance, a study involved the synthesis of substituted phenyl azetidines using related bromo phenyl compounds, showcasing their antimicrobial activity. This research illustrates the compound's role as an intermediary in developing new antimicrobial agents, highlighting its significance in medicinal chemistry K. Doraswamy & P. Ramana (2013).

Organic Synthesis and Cyclization Processes

The compound is also instrumental in organic synthesis, particularly in cyclization processes to create complex molecular structures. A study presented a one-pot pathway involving intermolecular Sonogashira coupling followed by intramolecular cyclization, utilizing similar compounds. This methodology is significant for efficiently synthesizing benzofuran derivatives, demonstrating the compound's utility in facilitating complex organic transformations D. Kishore & G. Satyanarayana (2022).

Photolytic Studies and Reactive Intermediate Formation

In photochemistry, the compound's analogs have been investigated to understand the formation and behavior of reactive intermediates under photolytic conditions. Research into the photolysis of related azirines in acetonitrile has provided insights into the generation of vinylnitrenes and their subsequent reactions, contributing to a deeper understanding of photochemical processes in organic chemistry Xiaoming Zhang et al. (2014).

Solvent Effects on Chemical Reactions

The compound's derivatives have been used to study solvent effects on chemical reactions, particularly solvolysis and crystallization behaviors. Such research underscores the influence of solvent choice on reaction mechanisms and product formation, enriching our comprehension of solvation dynamics and solvent-reaction interplay Z. Jia et al. (2002).

Safety and Hazards

作用機序

Mode of Action

Without specific knowledge of the compound’s targets, it’s challenging to provide a detailed explanation of its mode of action. Like many organic compounds, it’s likely that 2-[3-bromo-4-(propan-2-yloxy)phenyl]acetonitrile interacts with its targets via non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .

Biochemical Pathways

The specific biochemical pathways affected by 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile are currently unknown due to the lack of research on this compound

Result of Action

The molecular and cellular effects of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile’s action are currently unknown

Action Environment

The action, efficacy, and stability of 2-[3-Bromo-4-(propan-2-yloxy)phenyl]acetonitrile can be influenced by various environmental factors. These may include pH, temperature, presence of other molecules, and specific conditions within the biological system where the compound is active . .

特性

IUPAC Name |

2-(3-bromo-4-propan-2-yloxyphenyl)acetonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c1-8(2)14-11-4-3-9(5-6-13)7-10(11)12/h3-4,7-8H,5H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLNRHLWNMUEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=C(C=C(C=C1)CC#N)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-Butyl 3-[(2-methoxyethyl)amino]propanoate](/img/structure/B2776323.png)

![N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]-3,3-dimethylbutanamide](/img/structure/B2776327.png)

![9-cyclohexyl-1-methyl-3-[(E)-3-phenylprop-2-enyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2776329.png)

![4-{[4-(2-methoxyphenyl)piperazin-1-yl]methyl}-7-methyl-2H-chromen-2-one](/img/structure/B2776331.png)

![(4-((1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)(3-(thiophen-2-yl)-1H-pyrazol-5-yl)methanone](/img/structure/B2776339.png)

![Methyl 2-{[3-cyano-4-(4-fluorophenyl)-2-pyridinyl]sulfanyl}acetate](/img/structure/B2776340.png)